molecular formula C9H9BrN2 B1396028 2-bromo-5,6-dimethyl-1H-benzo[d]imidazole CAS No. 1189164-12-2

2-bromo-5,6-dimethyl-1H-benzo[d]imidazole

Cat. No. B1396028
M. Wt: 225.08 g/mol
InChI Key: OSFZZXAKWLOBPG-UHFFFAOYSA-N
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Description

“2-bromo-5,6-dimethyl-1H-benzo[d]imidazole” is a chemical compound that belongs to the class of organic compounds known as imidazoles . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles . More complex heterocycles presenting the imidazole ring in their structure are described in the literature .


Molecular Structure Analysis

The molecular structure of “2-bromo-5,6-dimethyl-1H-benzo[d]imidazole” is based on the imidazole ring, which is a five-membered heterocyclic ring with two nitrogen atoms . The imidazole ring is a very practical and versatile structure in its construction/functionalization and can be considered a rich source of chemical diversity .


Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . Imidazole-based compounds with antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, antidepressant, and many others make up the therapeutic arsenal and new bioactive compounds proposed in the most diverse works .

Scientific Research Applications

  • Pharmaceuticals and Therapeutics

    • Imidazole is a key component in many pharmaceuticals and therapeutic compounds . It’s used in a variety of drugs, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic medications .
    • The synthesis of these compounds often involves the condensation of corresponding abromoketones with formamidine acetate in liquid ammonia .
    • The results of these applications are wide-ranging, but generally, they contribute to the treatment and management of various diseases and conditions .
  • Synthesis of Heterocyclic Compounds

    • Imidazole is used in the synthesis of heterocyclic compounds, which are important in a variety of applications, including drug development .
    • The synthesis methods vary, but one recent protocol involves the cyclization of amido-nitriles .
    • The outcomes of these syntheses are new compounds that can be used in further research and development .
  • Microbiological Activity

    • Imidazole derivatives have been found to have antibacterial and antifungal properties .
    • The outcomes of these applications are potential new treatments for bacterial and fungal infections .
  • Food, Drug, Pesticide or Biocidal Product Use

    • Imidazole derivatives can be used in the formulation of food, drugs, pesticides, or biocidal products .
    • The specific methods of application and experimental procedures would depend on the specific product being formulated .
    • The outcomes of these applications could include improved product efficacy, safety, or other desirable characteristics .
  • Chemotherapeutic Applications

    • Imidazole derivatives have been found to have chemotherapeutic values .
    • These compounds are used in the development of novel drugs to overcome Antimicrobial Resistance (AMR) problems .
    • The outcomes of these applications could include new treatments for infectious diseases .
  • Regiocontrolled Synthesis of Substituted Imidazoles

    • Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted .
    • These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
    • The outcomes of these syntheses are new compounds that can be used in further research and development .
  • Anti-allergic and Antipyretic Activities

    • Imidazole derivatives show different biological activities such as anti-allergic and antipyretic activities .
    • The specific methods of application and experimental procedures would depend on the specific product being formulated .
    • The outcomes of these applications could include improved product efficacy, safety, or other desirable characteristics .
  • Antioxidant and Anti-amoebic Activities

    • Imidazole derivatives have been found to have antioxidant and anti-amoebic properties .
    • These compounds are used in the development of novel drugs to overcome Antimicrobial Resistance (AMR) problems .
    • The outcomes of these applications could include new treatments for infectious diseases .
  • Antihelmintic and Antifungal Activities

    • Imidazole derivatives have been found to have antihelmintic and antifungal properties .
    • The outcomes of these applications are potential new treatments for bacterial and fungal infections .

Safety And Hazards

“2-bromo-5,6-dimethyl-1H-benzo[d]imidazole” can cause serious eye damage and is harmful if swallowed. It can also cause severe skin burns .

Future Directions

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry are remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs . The combination of multi-approach studies to explore the potential therapeutic mechanisms of imidazole derivatives as an MCF-7 inhibitor in therapeutic strategies .

properties

IUPAC Name

2-bromo-5,6-dimethyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-5-3-7-8(4-6(5)2)12-9(10)11-7/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFZZXAKWLOBPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704663
Record name 2-Bromo-5,6-dimethyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-5,6-dimethyl-1H-benzo[d]imidazole

CAS RN

1189164-12-2
Record name 2-Bromo-5,6-dimethyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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